molecular formula C9H13NO2 B1271856 1-Amino-3-phenoxypropan-2-ol CAS No. 4287-19-8

1-Amino-3-phenoxypropan-2-ol

Cat. No. B1271856
CAS RN: 4287-19-8
M. Wt: 167.2 g/mol
InChI Key: JZEHWMUIAKALDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-phenoxypropan-2-ol is a beta-amino alcohol that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound has been synthesized and evaluated for its biological activities, including anti-malaria parasite activities, immunosuppressive effects, and as an inhibitor of polyamine biosynthesis. It has also been investigated for its antimicrobial properties and as a precursor for other pharmacologically active compounds .

Synthesis Analysis

The synthesis of 1-aminopropan-2-ols, including 1-amino-3-phenoxypropan-2-ol, has been achieved through microwave-assisted ring opening of epoxides. This method allows for the rapid and efficient generation of a library of beta-amino alcohols without the need for catalysts. The process involves the reaction of various amines with epoxides such as aryl and alkyl glycidyl ethers, glycidol, and epichlorohydrin .

Molecular Structure Analysis

The molecular structure of 1-amino-3-phenoxypropan-2-ol and its derivatives has been confirmed through various analytical techniques, including elemental analyses, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques have provided detailed information on the molecular framework and functional groups present in the compound .

Chemical Reactions Analysis

1-Amino-3-phenoxypropan-2-ol has been used as a starting material for the synthesis of various derivatives with potential biological activities. For instance, its condensation with formaldehyde and secondary aliphatic and heterocyclic amines has led to the formation of aminomethoxy derivatives, which have shown promising antimicrobial properties . Additionally, the compound has been involved in the synthesis of phosphino amino acids, which are water-soluble and have potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol derivatives have been studied to understand their solubility, stability, and reactivity. These properties are crucial for their potential use as pharmaceutical agents. For example, the water solubility of the phosphino amino acids derived from 1-amino-3-phenoxypropan-2-ol increases with the number of hydrophilic groups present in the molecule . The antimicrobial activity of the aminomethoxy derivatives suggests that the compound and its derivatives can interact effectively with biological targets .

Scientific Research Applications

Uterine Relaxant Activity

1-Amino-3-phenoxypropan-2-ol derivatives have been synthesized and evaluated for their uterine relaxant activity. Studies on novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides demonstrated potent uterine relaxant activity in vitro on isolated rat uterus and in vivo in pregnant rats. They were found to delay the onset of labor significantly in pregnant rats, exhibiting higher cAMP releasing potential than isoxsuprine hydrochloride, except for specific derivatives (Viswanathan & Chaudhari, 2006).

Anti-malaria Activity

Another application of 1-Amino-3-phenoxypropan-2-ol derivatives is in the treatment of malaria. A study demonstrated the microwave-assisted ring opening of epoxides to synthesize a series of 1-aminopropan-2-ols that were evaluated against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. Most compounds showed micromolar potency against malaria, highlighting their potential as anti-malarial agents (Robin et al., 2007).

Pharmacokinetics and Beta-adrenolytic Activity

In pharmacokinetic research, a study developed a method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats was studied, providing insights into their absorption and metabolism, which is essential for drug development (Walczak, 2014).

Thermal Degradation Studies

The thermal degradation of 1-Amino-3-phenoxypropan-2-ol and its derivatives has been studied to understand the stability of these compounds. Such studies are important in the context of material science and the development of polymers and resins. The degradation products and possible mechanisms have been outlined, providing valuable information for the use of these compounds in various industrial applications (Paterson-Jones et al., 1973).

Synthesis of Oligonucleotides

1-Amino-3-phenoxypropan-2-ol derivatives have also been used in the synthesis of oligonucleotides with a primary amino group at the 5'-terminus. This is significant in the field of molecular biology for labeling and detecting nucleic acids (Connolly, 1987).

Bacterial Membrane Damage

A derivative of 1-Amino-3-phenoxypropan-2-ol, specifically 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, has been studied for its capability to cause extensive membrane damage in bacteria. This compound shows potential in the development of novel anti-persister therapies, particularly in treating infections caused by drug-resistant bacteria (Defraine et al., 2018).

Future Directions

The future directions for the study of “1-Amino-3-phenoxypropan-2-ol” could involve further characterization of the compound . More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety and hazards. This could lead to potential applications in various fields, such as the development of new antibiotics .

properties

IUPAC Name

1-amino-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHWMUIAKALDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962749
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-phenoxypropan-2-ol

CAS RN

4287-19-8
Record name 2-Propanol, 1-amino-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 1.17 g of 3-phenoxy-2-hydroxypropylazide (prepared as described in Preparation 14), 0.46 g of lithium aluminum hydride and 20 ml of anhydrous tetrahydrofuran were used, to give 1.09 g of the title compound, melting at 82° C. to 84° C.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-phenoxypropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-phenoxypropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-3-phenoxypropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-3-phenoxypropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-3-phenoxypropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-3-phenoxypropan-2-ol

Citations

For This Compound
26
Citations
P Wang, E Zhang, JF Niu, QH Ren, P Zhao… - Tetrahedron …, 2012 - Elsevier
… Enantiopure 1-amino-3-phenoxypropan-2-ol (S)-2, a key intermediate for pharmaceuticals, was used to resolve rac-mandelic acid rac-1 successfully for the first time. The less soluble …
Number of citations: 8 www.sciencedirect.com
AE Drew, O Moradei, SL Jacques, N Rioux… - Scientific reports, 2017 - nature.com
… The 1-amino-3-phenoxypropan-2-ol moiety engaged in direct or water mediated hydrogen … The structure confirmed the importance of the 1-amino-3-phenoxypropan-2-ol group and …
Number of citations: 86 www.nature.com
X Hou, J Zhang, X Zhao, L Chang… - Chinese Journal of …, 2014 - Wiley Online Library
… After several hours, amino alcohol (1-amino-3-phenoxypropan-2-ol or 2-aminopropan-1-ol) was added and the reaction mixture was stirred for another certain time at room temperature. …
Number of citations: 10 onlinelibrary.wiley.com
L Vaccaro - Green Chem, 2013 - researchgate.net
… The collected organic phases were evaporated under vacuum to give (0.164 g, 97% yield) pure 1-amino-3phenoxypropan-2-ol (5a) as a colourless oil. …
Number of citations: 2 www.researchgate.net
E Ballerini, P Crotti, I Frau, D Lanari, F Pizzo… - Green chemistry, 2013 - pubs.rsc.org
Under solvent-free conditions the reaction of epoxides 1a–i with trimethylsilylazide (2) catalyzed by polystiryl-supported fluoride (PS-DABCOF2) has led to the efficient preparation of the …
Number of citations: 28 pubs.rsc.org
HY Lee, S Yoon, JH Lee, K Park, Y Jung, I Cho… - Alzheimer's Research & …, 2022 - Springer
… Connecting these results to the initial 11 1-amino-3-phenoxypropan-2-ol derivatives screened for inhibitory interaction with Aβ(1–42), compounds with alkylbenzene groups and …
Number of citations: 3 link.springer.com
Z Szeleczky, P Bagi, B Fődi, S Semsey, E Pálovics… - Tetrahedron …, 2015 - Elsevier
In this study, (S)-phenylalanine, aspartame and (S)-pregabalin, which contain α-, β- and γ-amino acidic moieties were successfully applied as resolving agents for the enantiomeric …
Number of citations: 7 www.sciencedirect.com
W Jin, J Zhang, X Chen, S Yin, H Yu, F Gao… - Biochimica et Biophysica …, 2023 - Elsevier
Coactivator-associated arginine methyltransferase 1 (CARM1), a type I protein arginine methyltransferase (PRMT), has been widely reported to catalyze arginine methylation of histone …
Number of citations: 3 www.sciencedirect.com
SK Kang, JD Ha, HG Cheon, JK Choi… - Bulletin of the Korean …, 2003 - koreascience.kr
… The hydrogenation of 1-azido-3phenoxypropane-2-ol (2) using Pd/C provided 1-amino-3phenoxypropan-2-ol (3) in a quantitative yield. The 5-(3oxobutyl)-nicotinic acid methyl ester (4) …
Number of citations: 3 koreascience.kr
Z Guo, Z Zhang, H Yang, D Cao, X Xu… - Journal of Medicinal …, 2019 - ACS Publications
… (32−35) In 2017, Drew et al. from Epizyme reported the first oral active PRMT4 inhibitor, EZM2302, which contained 1-amino-3-phenoxypropan-2-ol moiety as arginine mimetic and …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.